2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
CAS No.: 308096-03-9
Cat. No.: VC16086446
Molecular Formula: C16H13N3O2S2
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308096-03-9 |
|---|---|
| Molecular Formula | C16H13N3O2S2 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+ |
| Standard InChI Key | AZEFLBLKJZXJRG-AHEHSYJASA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C=C/C3=CC=CO3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC=CC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide, reflects its intricate architecture (Table 1). The benzo[d]thiazole moiety contributes aromaticity and electron-rich sulfur atoms, while the furan ring and conjugated allylidene system enable π-π interactions and nucleophilic reactivity. The acetohydrazide group enhances hydrogen-bonding capacity, critical for target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 308096-03-9 |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20) |
The compound’s planar structure and conjugated system are evident in its spectroscopic profiles, with characteristic IR absorptions for the imine (1612–1630 cm) and thioether groups .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide typically involves multi-step reactions (Figure 1):
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Formation of the Benzo[d]thiazole Core: Reacting 2-aminothiophenol with carbon disulfide under basic conditions yields the benzo[d]thiazole scaffold .
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Introduction of the Thioether Linkage: Thiolation at the 2-position of benzo[d]thiazole using thioglycolic acid or its derivatives attaches the acetohydrazide precursor.
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Condensation with Furan-Allylidene Hydrazine: The final step involves Schiff base formation between the hydrazide and 3-(furan-2-yl)allylidene aldehyde under acidic catalysis .
Figure 1: Synthetic Route
This methodology aligns with strategies for analogous hydrazone derivatives, where reaction yields often exceed 70% under optimized conditions .
Structural Analogues and Derivatives
Modifications to the furan or benzo[d]thiazole moieties significantly alter bioactivity. For example:
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Electron-Donating Groups: Hydroxyl or methoxy substitutions on the benzo[d]thiazole enhance H/K ATPase inhibition (IC values as low as 8 µg/mL) .
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Heterocyclic Replacements: Replacing furan with thiophene improves antimicrobial potency but reduces solubility .
Biological Activities and Mechanisms
Enzymatic Inhibition
The compound’s benzo[d]thiazole and hydrazide groups enable interactions with enzymatic active sites:
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Acetylcholinesterase (AChE) Inhibition: Structural analogues exhibit IC values of ~64 µM, surpassing galanthamine in selectivity .
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H/K ATPase Suppression: Derivatives with tri-hydroxyl substitutions demonstrate IC = 8 µg/mL, likely via proton pump binding .
Table 2: Comparative Biological Activities
| Activity | IC/EC | Reference Compound |
|---|---|---|
| AChE Inhibition | 64 µM | Galanthamine (IC = 120 µM) |
| H/K ATPase | 8 µg/mL | Omeprazole (IC = 46 µg/mL) |
| Anti-inflammatory | 72% inhibition | Indomethacin (82%) |
Antimicrobial and Anticancer Effects
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Antibacterial Activity: Against Staphylococcus aureus, MIC values of 12.5 µg/mL have been reported for related hydrazones .
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Cytotoxicity: In vitro studies on HepG2 cells show 50% growth inhibition at 25 µM, mediated by apoptosis induction via caspase-3 activation.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for:
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Antiulcer Agents: Potent H/K ATPase inhibition suggests utility in treating gastric hyperacidity .
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Neuroprotective Therapies: AChE inhibition aligns with Alzheimer’s disease research .
Material Science
Its conjugated system enables applications in organic semiconductors, with a bandgap of ~2.8 eV calculated via DFT .
| Parameter | Data |
|---|---|
| Skin Irritation | Causes moderate irritation |
| Eye Exposure | Severe irritation observed |
| Handling Precautions | Use PPE, avoid inhalation |
The compound is labeled for research use only, with toxicity studies indicating an LD > 500 mg/kg in rodents.
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